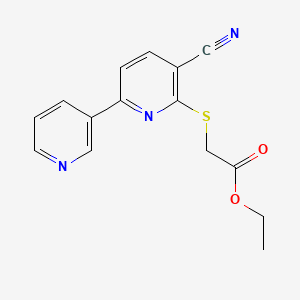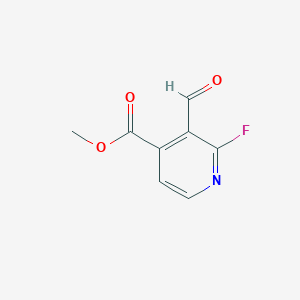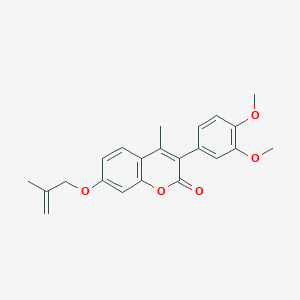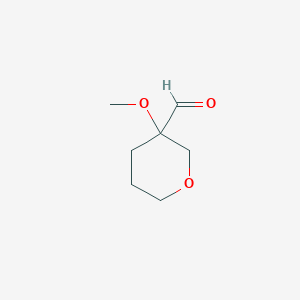
Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate exerts its effects by inhibiting the activity of this compound. This compound is a negative regulator of insulin signaling and is overexpressed in many types of cancer. Inhibition of this compound leads to increased insulin sensitivity and improved glucose homeostasis. Furthermore, inhibition of this compound also leads to the inhibition of cancer cell growth, making this compound a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. One of the most significant effects is the inhibition of this compound, which leads to increased insulin sensitivity and improved glucose homeostasis. Furthermore, this compound has also been found to inhibit the growth of cancer cells by inhibiting the activity of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate in lab experiments is its specificity for this compound. This compound has been found to selectively inhibit the activity of this compound without affecting other phosphatases. Furthermore, this compound is stable and can be easily synthesized in large quantities.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to some cell lines at high concentrations. Therefore, it is important to carefully evaluate the toxicity of this compound before using it in lab experiments.
Future Directions
There are several future directions for the research on Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate. One of the most significant directions is the development of more potent and selective inhibitors of this compound. Furthermore, the potential of this compound in the treatment of other diseases, such as obesity and cardiovascular diseases, should be explored. Finally, the toxicity of this compound should be further evaluated to ensure its safety for use in humans.
Synthesis Methods
Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate can be synthesized using various methods. One of the most common methods involves the reaction of 3-cyano-6-halopyridine-2-carbaldehyde with thioacetic acid followed by a reaction with ethyl bromoacetate in the presence of a base. The product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate has been extensively studied for its potential in the treatment of various diseases. One of the most significant applications of this compound is in the treatment of diabetes. It has been found to inhibit the activity of protein tyrosine phosphatase 1B (this compound), which is a negative regulator of insulin signaling. Inhibition of this compound leads to increased insulin sensitivity and improved glucose homeostasis.
Furthermore, this compound has also been studied for its potential in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. This compound exerts its anti-cancer effects by inhibiting the activity of this compound, which is overexpressed in many types of cancer.
properties
IUPAC Name |
ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-14(19)10-21-15-11(8-16)5-6-13(18-15)12-4-3-7-17-9-12/h3-7,9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPKEYQYFBTNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=CC(=N1)C2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Propan-2-yl-4-[2-(trifluoromethoxy)ethoxy]benzenesulfonyl fluoride](/img/structure/B2784626.png)

![Ethyl 4-[[2-[[4-butyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2784632.png)

![11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one](/img/structure/B2784634.png)







